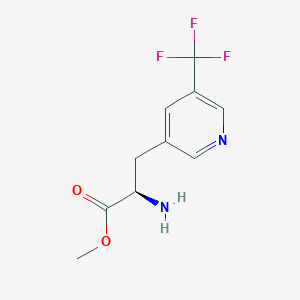![molecular formula C14H11BrIN3O B15219845 6-(4-Bromobenzyl)-3-iodo-7-methylimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B15219845.png)
6-(4-Bromobenzyl)-3-iodo-7-methylimidazo[1,5-a]pyrazin-8(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Bromobenzyl)-3-iodo-7-methylimidazo[1,5-a]pyrazin-8(7H)-one is a complex organic compound that belongs to the class of imidazo[1,5-a]pyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and iodine atoms in the structure makes it a valuable compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromobenzyl)-3-iodo-7-methylimidazo[1,5-a]pyrazin-8(7H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromobenzyl Group: This step involves the use of 4-bromobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) to introduce the bromobenzyl group via nucleophilic substitution.
Methylation: The methyl group can be introduced using methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-(4-Bromobenzyl)-3-iodo-7-methylimidazo[1,5-a]pyrazin-8(7H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and iodine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in Suzuki, Heck, and Sonogashira coupling reactions to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C).
Coupling Reactions: Catalysts like palladium acetate (Pd(OAc)2) and bases like triethylamine (Et3N).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
6-(4-Bromobenzyl)-3-iodo-7-methylimidazo[1,5-a]pyrazin-8(7H)-one has several scientific research applications:
Medicinal Chemistry: Used in the development of new drugs due to its potential biological activities.
Biological Studies: Employed in studying enzyme inhibition and receptor binding.
Chemical Biology: Utilized as a probe to investigate biological pathways and mechanisms.
Material Science: Used in the synthesis of novel materials with unique properties.
作用機序
The mechanism of action of 6-(4-Bromobenzyl)-3-iodo-7-methylimidazo[1,5-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets. The bromine and iodine atoms can form halogen bonds with biological molecules, influencing their activity. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biological pathways.
類似化合物との比較
Similar Compounds
- 6-(4-Chlorobenzyl)-3-iodo-7-methylimidazo[1,5-a]pyrazin-8(7H)-one
- 6-(4-Fluorobenzyl)-3-iodo-7-methylimidazo[1,5-a]pyrazin-8(7H)-one
- 6-(4-Methylbenzyl)-3-iodo-7-methylimidazo[1,5-a]pyrazin-8(7H)-one
Uniqueness
The uniqueness of 6-(4-Bromobenzyl)-3-iodo-7-methylimidazo[1,5-a]pyrazin-8(7H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and iodine atoms allows for versatile chemical modifications and interactions, making it a valuable compound in research and development.
特性
分子式 |
C14H11BrIN3O |
|---|---|
分子量 |
444.06 g/mol |
IUPAC名 |
6-[(4-bromophenyl)methyl]-3-iodo-7-methylimidazo[1,5-a]pyrazin-8-one |
InChI |
InChI=1S/C14H11BrIN3O/c1-18-11(6-9-2-4-10(15)5-3-9)8-19-12(13(18)20)7-17-14(19)16/h2-5,7-8H,6H2,1H3 |
InChIキー |
BCJHSQYZQGVYMR-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CN2C(=CN=C2I)C1=O)CC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


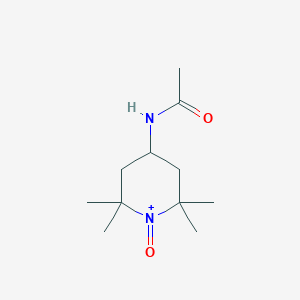
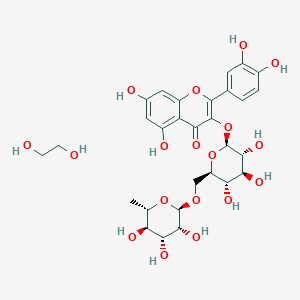
![6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane trihydrochloride](/img/structure/B15219786.png)




![Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-thioxo-1-imidazolidinyl]-](/img/structure/B15219804.png)
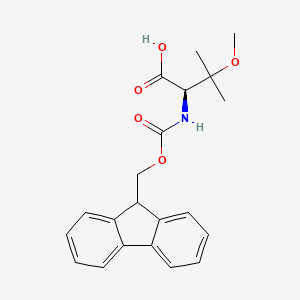
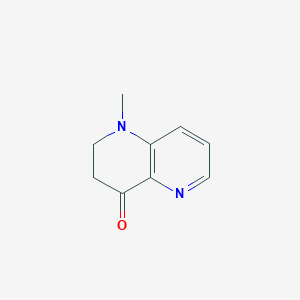
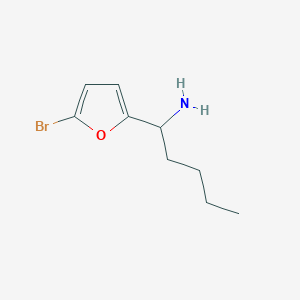
![Pyrrolo[3,4-c]pyrrole-2,3a,5(1H,4H,6H)-tricarboxylic acid, dihydro-6a-phenyl-, 2-(1,1-dimethylethyl) 3a-ethyl 5-(phenylmethyl) ester, (3aR,6aR)-rel-](/img/structure/B15219839.png)

